molecular formula C4H4K2O4 B1222723 Dipotassium succinate CAS No. 676-47-1

Dipotassium succinate

Cat. No. B1222723
CAS RN: 676-47-1
M. Wt: 194.27 g/mol
InChI Key: CVOQYKPWIVSMDC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06156226

Procedure details

Six kg of succinic acid were dissolved in 10 liters of hot water (60-70° C.), and 8 kg of solid potassium hydroxide was added to adjust the pH to 7.5. 19 liters of potassium succinate solution were obtained, with a concentration of 47% w/w.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
8 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[OH-].[K+:10]>O>[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=[O:5].[K+:10].[K+:10] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)(=O)O
Name
Quantity
10 L
Type
solvent
Smiles
O
Step Two
Name
solid
Quantity
8 kg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)[O-])(=O)[O-].[K+].[K+]
Measurements
Type Value Analysis
AMOUNT: VOLUME 19 L

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.